molecular formula C21H25Cl2N3O4S B2427031 2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1215786-33-6

2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

Cat. No. B2427031
CAS RN: 1215786-33-6
M. Wt: 486.41
InChI Key: YULCBRDUROXGNC-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C23H29Cl2N3O4S . It has a molecular weight of 514.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains two methoxy groups (-OCH3), a chlorophenoxy group, and a dimethylamino group (-N(CH3)2). The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 514.5 g/mol. It has one hydrogen bond donor and seven hydrogen bond acceptors. It has a rotatable bond count of 11. Its exact mass is 513.1255830 g/mol, and its monoisotopic mass is also 513.1255830 g/mol. Its topological polar surface area is 92.4 Ų. It has a heavy atom count of 33 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel derivatives of benzothiazolyl acetamide compounds have been synthesized through various chemical reactions, demonstrating the potential for creating a wide range of compounds with diverse biological activities. These studies often involve the synthesis of novel compounds through condensation reactions, highlighting the versatility of benzothiazole derivatives in chemical synthesis (Yu et al., 2014).

Biological Activities

  • Some synthesized compounds containing benzothiazole moieties have been evaluated for their analgesic and anti-inflammatory activities, showing potential therapeutic applications. For example, certain hydrochloride derivatives displayed significant analgesic effects, comparable to known analgesics like sodium metamizole (Yusov et al., 2019).
  • Antimicrobial studies on 4‐oxo‐thiazolidine derivatives highlighted the potential of chlorophenoxyacetamide compounds in developing new antimicrobial agents. These studies underscore the antimicrobial potential of these compounds, which could be explored further in the context of drug development (Patel et al., 2009).

Material Science and Analytical Applications

  • Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide focuses on potential applications in pesticide development. These compounds, characterized by X-ray powder diffraction, show the promise of chlorophenoxyacetamide derivatives in creating effective pesticides (Olszewska et al., 2009).

Potential Antipsychotic Agents

  • Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal the investigation of new antipsychotic agents. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action that could inform the development of antipsychotic drugs with fewer side effects (Wise et al., 1987).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S.ClH/c1-24(2)11-12-25(18(26)13-29-15-7-5-14(22)6-8-15)21-23-19-16(27-3)9-10-17(28-4)20(19)30-21;/h5-10H,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCBRDUROXGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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